

Isomahanine vs. Mahanine: A Comparative Analysis of Anticancer Efficacy

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Compound of Interest		
Compound Name:	Isomahanine	
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In the landscape of natural product-based cancer research, the carbazole alkaloids

Isomahanine and Mahanine, both isolated from Murraya koenigii, have emerged as promising cytotoxic agents. While sharing a common chemical scaffold, emerging evidence suggests they employ distinct mechanisms to induce cancer cell death. This guide provides a detailed comparison of their anticancer effects, supported by experimental data, to inform researchers and drug development professionals.

Comparative Cytotoxicity and Cell Cycle Effects

Mahanine has demonstrated broad-spectrum anticancer activity across various cancer cell lines, with IC50 values in the low micromolar range.[1][2] It predominantly induces cell cycle arrest at the G0/G1 or G2/M phase, depending on the cancer cell type.[1][2][3] In contrast, studies on **Isomahanine** have highlighted its efficacy in multidrug-resistant (MDR) cancer cells, a significant advantage in overcoming clinical resistance.[4][5][6]



Compound	Cell Line	Cancer Type	IC50 (μM)	Cell Cycle Arrest	Reference
Mahanine	Capan-2	Pancreatic Cancer	3.5	G0/G1	[1]
SW1190	Pancreatic Cancer	3.5	G0/G1	[1]	
HS 683	Glioma	7.5	G2/M	[2]	•
PC3	Prostate Cancer	Not specified	Not specified	[7]	-
LNCaP	Prostate Cancer	Not specified	Not specified	[7]	
U937	Leukemia	~8 (for apoptosis induction)	Not specified	[8]	-
Isomahanine	CLS-354/DX (MDR)	Oral Squamous Cell Carcinoma	20 (for cytotoxicity)	Not specified	[4][9]

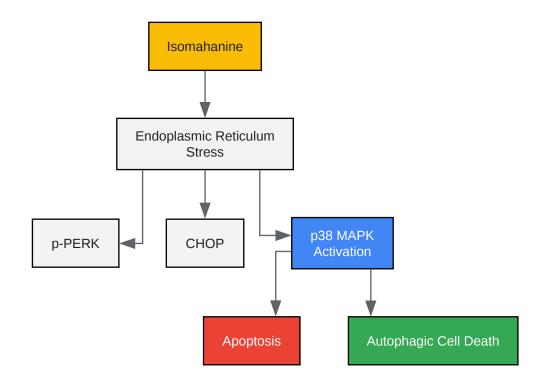
Mechanistic Divergence: Signaling Pathways

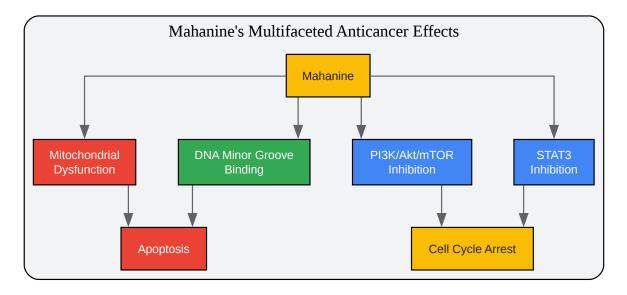
The anticancer effects of **Isomahanine** and Mahanine are mediated by distinct signaling pathways, highlighting a key difference in their mechanisms of action.

Isomahanine: ER Stress and p38 MAPK-Mediated Cell Death

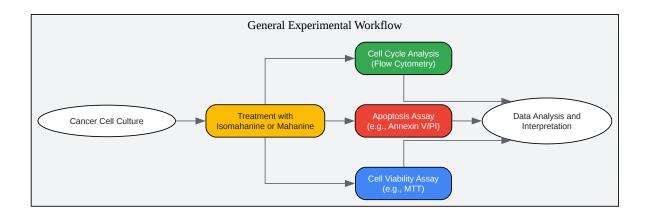
Isomahanine's cytotoxicity, particularly in multidrug-resistant cells, is linked to the induction of endoplasmic reticulum (ER) stress.[4][5][10] This leads to the activation of the p38 MAPK signaling pathway, which in turn triggers both apoptosis and autophagic cell death.[4][5][10]











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